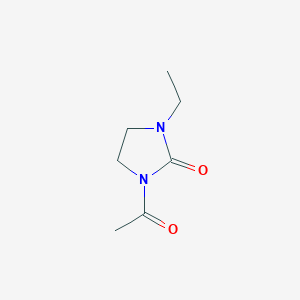
1-Acetyl-3-ethylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-ethylimidazolidin-2-one is a heterocyclic compound with the molecular formula C7H12N2O2. It is part of the imidazolidinone family, which are five-membered ring structures containing nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-ethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative carbonylation of N,N’-dialkylethylenediamines using a CO/O2 mixture in the presence of a selenium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The use of heterogeneous catalysts like ZnFe2O4 nanoparticles has been explored to improve the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-3-ethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the acetyl or ethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the imidazolidinone ring .
Aplicaciones Científicas De Investigación
1-Acetyl-3-ethylimidazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-acetyl-3-ethylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Acetyl-3-ethylimidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
- 1-Acetyl-3-methylimidazolidin-2-one
- 1-Acetyl-3-phenylimidazolidin-2-one
- 1-Acetyl-3-butylimidazolidin-2-one
Uniqueness: What sets this compound apart is its specific substituents (acetyl and ethyl groups), which confer unique chemical and physical properties.
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-acetyl-3-ethylimidazolidin-2-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-8-4-5-9(6(2)10)7(8)11/h3-5H2,1-2H3 |
Clave InChI |
PUKKDSCULPGICT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(C1=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


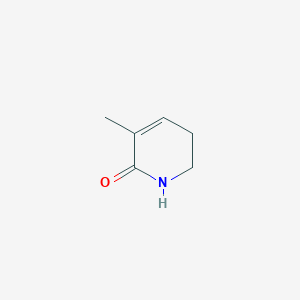
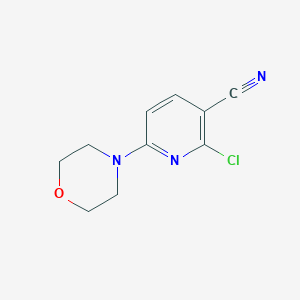

![2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)

![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
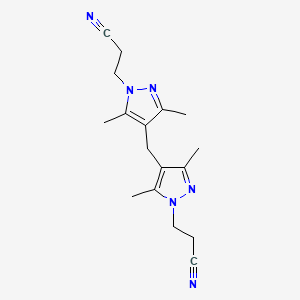
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
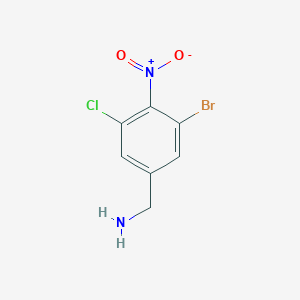

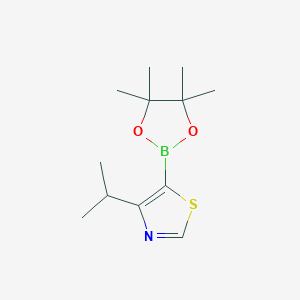
![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)

